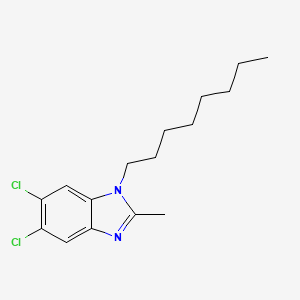
5,6-Dichloro-2-methyl-1-octyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-2-methyl-1-octyl-1H-benzimidazole: is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and clinical applications, including antimicrobial, anticancer, and antiparasitic activities . The compound’s structure consists of a benzimidazole core with chlorine atoms at positions 5 and 6, a methyl group at position 2, and an octyl group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with various reagents. For 5,6-Dichloro-2-methyl-1-octyl-1H-benzimidazole, the following methods can be employed:
Condensation with Formic Acid: Ortho-phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole ring.
Microwave-Assisted Synthesis: This method uses microwave irradiation to enhance reaction rates and yields.
Oxidative Cyclization: D-glucose can be used as an efficient C1 synthon in the synthesis of benzimidazoles from ortho-phenylenediamines via an oxidative cyclization strategy.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using ortho-phenylenediamines and formic acid or other suitable reagents. The reactions are typically carried out in environmentally benign solvents such as water to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert nitro groups to amino groups in benzimidazole derivatives.
Substitution: Halogenation, alkylation, and acylation are common substitution reactions for benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Iron powder, ammonium chloride.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), acylating agents (e.g., acyl chlorides).
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Halogenated, alkylated, and acylated benzimidazole derivatives.
Scientific Research Applications
Chemistry: 5,6-Dichloro-2-methyl-1-octyl-1H-benzimidazole is used as a building block in the synthesis of various bioactive molecules. Its unique structure allows for the creation of compounds with diverse chemical properties .
Biology: The compound exhibits significant antimicrobial and antiparasitic activities. It is used in the development of new drugs targeting bacterial and parasitic infections .
Medicine: Benzimidazole derivatives, including this compound, are explored for their anticancer properties. They are used in the design of novel chemotherapeutic agents .
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and dyes. Its stability and reactivity make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-methyl-1-octyl-1H-benzimidazole involves its interaction with biological macromolecules. The compound can bind to DNA and proteins, disrupting their normal functions. It inhibits the activity of enzymes involved in DNA replication and repair, leading to cell death . The molecular targets include topoisomerases and polymerases, which are essential for cell proliferation .
Comparison with Similar Compounds
- 5,6-Dichloro-1H-benzimidazole
- 5,6-Dimethyl-1-octyl-1H-benzimidazole
- 2-Phenylbenzimidazole
- 2-Substituted benzimidazole derivatives
Comparison: 5,6-Dichloro-2-methyl-1-octyl-1H-benzimidazole is unique due to its specific substitution pattern. The presence of chlorine atoms at positions 5 and 6, along with a methyl group at position 2 and an octyl group at position 1, imparts distinct chemical and biological properties. Compared to other benzimidazole derivatives, this compound exhibits enhanced antimicrobial and anticancer activities .
Properties
CAS No. |
163403-28-9 |
|---|---|
Molecular Formula |
C16H22Cl2N2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
5,6-dichloro-2-methyl-1-octylbenzimidazole |
InChI |
InChI=1S/C16H22Cl2N2/c1-3-4-5-6-7-8-9-20-12(2)19-15-10-13(17)14(18)11-16(15)20/h10-11H,3-9H2,1-2H3 |
InChI Key |
GVJCNRFMWDXEKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=NC2=CC(=C(C=C21)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


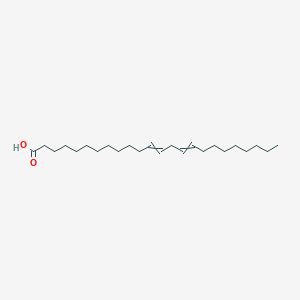
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
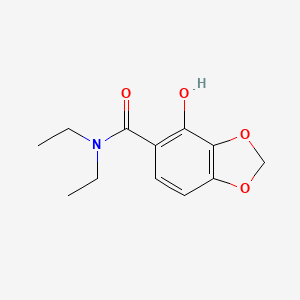
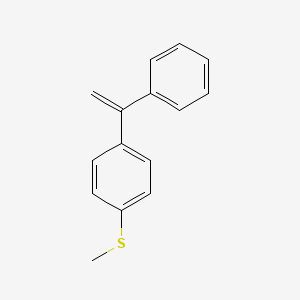
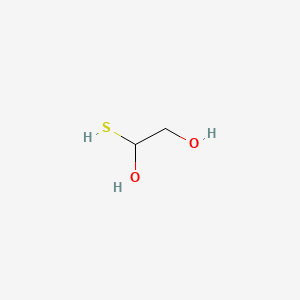
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)
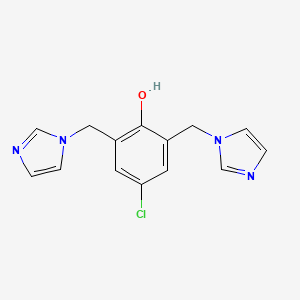
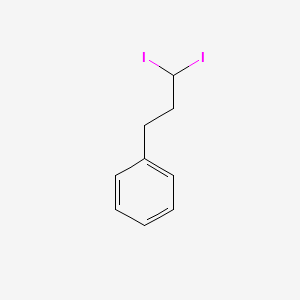
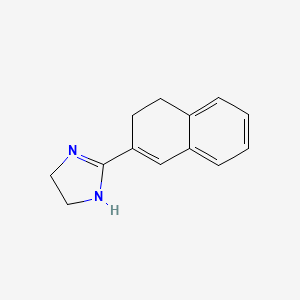
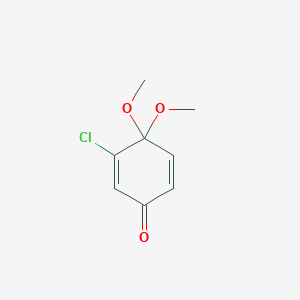

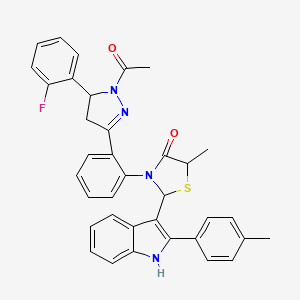

![Methanesulfonic acid;2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethanol](/img/structure/B14283000.png)
